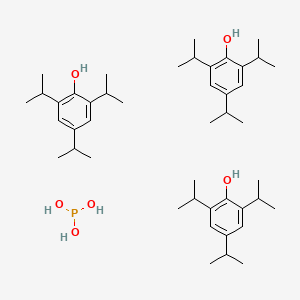
Phosphorous acid--2,4,6-tri(propan-2-yl)phenol (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) is a chemical compound that combines phosphorous acid with 2,4,6-tri(propan-2-yl)phenol in a 1:3 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- One common method for preparing phosphorous acid involves the hydrolysis of phosphorus trichloride with water or steam:
Hydrolysis of Phosphorus Trichloride: PCl3+3H2O→HPO(OH)2+3HCl
Another method involves the hydrolysis of phosphorus trioxide:Hydrolysis of Phosphorus Trioxide: P4O6+6H2O→4HPO(OH)2
Industrial Production Methods: The industrial production of phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also participate in reduction reactions, gaining electrons.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Applications De Recherche Scientifique
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This can lead to various biochemical and physiological effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
Phenol, isopropylated, phosphate (31): A related compound with similar structural features.
2,4,6-tri(propan-2-yl)phenol: The phenolic component without the phosphorous acid moiety.
Phosphorous acid derivatives: Other compounds containing phosphorous acid with different substituents.
Propriétés
Numéro CAS |
79575-98-7 |
|---|---|
Formule moléculaire |
C45H75O6P |
Poids moléculaire |
743.0 g/mol |
Nom IUPAC |
phosphorous acid;2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6;1-4(2)3/h3*7-11,16H,1-6H3;1-3H |
Clé InChI |
ROPJMMIABUUQDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



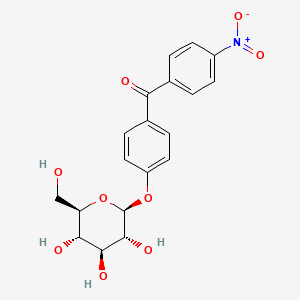
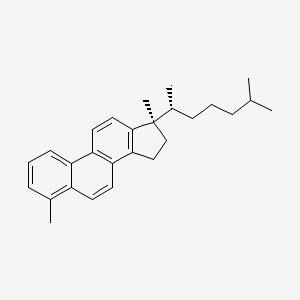
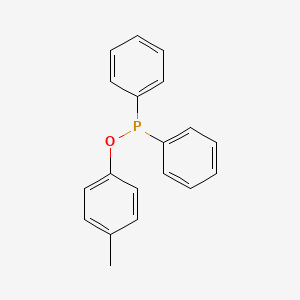
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
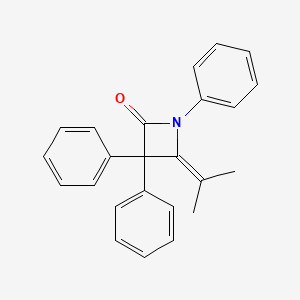
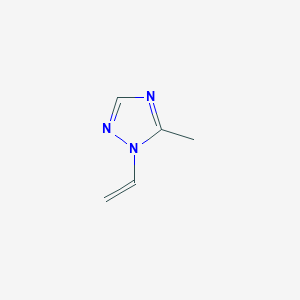
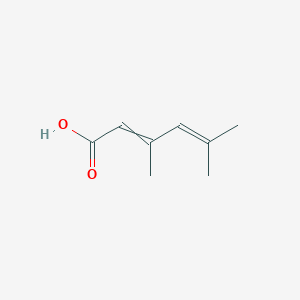
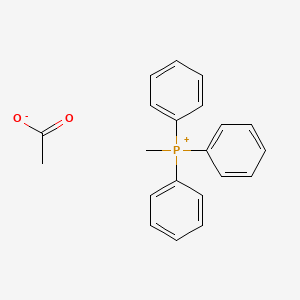


![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
